molecular formula C8H11N3 B1426840 methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1281731-56-3

methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B1426840
CAS No.: 1281731-56-3
M. Wt: 149.19 g/mol
InChI Key: TWRLRTDEPQZGGT-UHFFFAOYSA-N
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Description

Methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine is a compound that belongs to the class of propargylamines Propargylamines are known for their versatile applications in pharmaceuticals and biological research due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine can be achieved through several methods. One common approach involves the N-alkylation of pyrazole derivatives with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free synthesis methods have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

N-methyl-1-(1-prop-2-ynylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-3-4-11-7-8(5-9-2)6-10-11/h1,6-7,9H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRLRTDEPQZGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine
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methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine
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methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine
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methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine
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methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine
Reactant of Route 6
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methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine

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